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molecular formula C7H8O6S2 B094572 1,3-Benzenedisulfonic acid, 4-methyl- CAS No. 121-04-0

1,3-Benzenedisulfonic acid, 4-methyl-

Cat. No. B094572
M. Wt: 252.3 g/mol
InChI Key: LTYBYSFEGHYUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965200

Procedure details

6 parts of diatomaceous earth the same as in Example 1 was thoroughly mixed with 5 parts of toluene-2,4-disulfonic acid and 10 parts of water. The mixture was dried at 100° to 105°C and further at 110°C under a pressure of 30 mm Hg for 5 hours, whereby dried solid catalyst was obtained. To the solid catalyst was added 40 parts of o-xylene and the mixture was cooled to -10°C. One part of fuming nitric acid having a specific gravity of 1.52 was added dropwise to the cooled mixture with stirring over a period of in 30 minutes. After the addition the mixture was stirred at -10°C for 3 hours and further at 20° to 25°C for 2 hours, whereby mononitroxylene was obtained with p/o ratio of 3.02. Yield was 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
C1(C)C(S(O)(=O)=O)=CC(S(O)(=O)=O)=CC=1.O.[N+:17]([O-:20])(O)=[O:18].[CH3:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:27]=1[CH3:28]>>[N+:17]([C:23]1[CH:24]=[CH:25][CH:26]=[C:27]([CH3:28])[C:22]=1[CH3:21])([O-:20])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of in 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was dried at 100° to 105°C and further at 110°C under a pressure of 30 mm Hg for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
whereby dried solid catalyst
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at -10°C for 3 hours and further at 20° to 25°C for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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